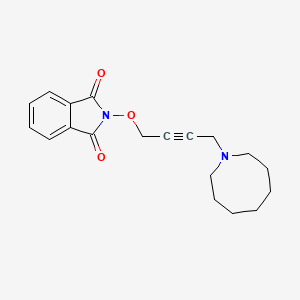
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen as a heteroatom. This particular compound is characterized by its unique structure, which includes a hexahydro-1(2H)-azocinyl group and a butynyl group attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- typically involves multiple steps. One common method starts with the preparation of the isoindole core, which can be synthesized from 1,2-bis(bromomethyl)benzene through a series of reactions including cyclization and dehydrogenation . The hexahydro-1(2H)-azocinyl group is then introduced via nucleophilic substitution reactions, and the butynyl group is attached using alkyne coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole: A simpler isoindole compound with similar structural features.
3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid: Another isoindole derivative with distinct functional groups.
Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: A related compound used in similar synthetic applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
74484-70-1 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(azocan-1-yl)but-2-ynoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O3/c22-18-16-10-4-5-11-17(16)19(23)21(18)24-15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
InChI Key |
YUWAPUDCCDLAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC#CCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















